Crystallographic structure of (2-Methyl-2H-indazol-4-YL)methanamine complexes
An In-depth Technical Guide to the Crystallographic Structure of (2-Methyl-2H-indazol-4-YL)methanamine Complexes For Researchers, Scientists, and Drug Development Professionals Abstract Indazole derivatives are a corners...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystallographic Structure of (2-Methyl-2H-indazol-4-YL)methanamine Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities that have led to the development of numerous therapeutic agents.[1][2] The 2-methyl-2H-indazole scaffold, in particular, is a privileged structure in drug design. This guide focuses on a specific, yet under-documented, member of this family: (2-Methyl-2H-indazol-4-YL)methanamine. While a significant body of research exists on the synthesis and bioactivity of indazoles, the crystallographic characterization of this specific aminomethylated derivative and its coordination complexes remains a nascent field of inquiry.[3][4] This document serves as a comprehensive technical guide for researchers aiming to explore this area. It consolidates known synthetic routes for related compounds, outlines a robust methodology for the synthesis and crystallization of the title compound and its potential metal complexes, and provides a framework for their detailed crystallographic analysis. By leveraging established principles of coordination chemistry and crystal engineering, this guide aims to empower researchers to unlock the structural secrets of (2-Methyl-2H-indazol-4-YL)methanamine complexes, paving the way for novel drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] The 1H-tautomer is generally the most thermodynamically stable.[1] However, 2-substituted-2H-indazoles are of significant interest in medicinal chemistry, often exhibiting unique pharmacological profiles.[6] These compounds are key components in a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[2]
The introduction of a methanamine group at the 4-position of the 2-methyl-2H-indazole core, yielding (2-Methyl-2H-indazol-4-YL)methanamine, introduces a primary amine functionality. This group can act as a hydrogen bond donor and acceptor, and more importantly, as a coordination site for metal ions. The resulting metal complexes have the potential for novel therapeutic applications, leveraging both the pharmacological properties of the indazole scaffold and the unique geometric and electronic features imparted by the metal center.
Synthesis of (2-Methyl-2H-indazol-4-YL)methanamine
(2-Methyl-2H-indazol-4-YL)methanamine: A Privileged Pharmacophore in Next-Generation Kinase Inhibitor and PROTAC Development
Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and Targeted Protein Degradation (TPD) chimeras relies heavily on the selection of optimal hinge-binding scaffolds....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and Targeted Protein Degradation (TPD) chimeras relies heavily on the selection of optimal hinge-binding scaffolds. (2-Methyl-2H-indazol-4-yl)methanamine (CAS: 1788054-80-7)[1] has emerged as a highly versatile, privileged building block. With a molecular weight of 197.67 (as a hydrochloride salt) and a highly reactive primary amine handle, this fragment provides an ideal geometric vector for navigating the ATP-binding pocket of various kinases. This whitepaper details the structural rationale, target-specific applications, and validated experimental workflows for utilizing this molecule in advanced drug discovery.
Structural & Pharmacophoric Rationale
The utility of (2-Methyl-2H-indazol-4-yl)methanamine is rooted in three distinct structural features, each serving a specific mechanistic purpose in kinase inhibition:
The Indazole Core (Hinge Binder): The bicyclic indazole system acts as an ATP purine mimetic. It establishes critical hydrogen bond donor and acceptor interactions with the backbone amides of the kinase hinge region, anchoring the inhibitor within the active site.
2-Methyl Substitution (Tautomeric Locking): Unsubstituted 1H-indazoles are prone to tautomerization, which can lead to promiscuous binding profiles and poor pharmacokinetic properties. The addition of the 2-methyl group locks the scaffold in the 2H-tautomeric state. This specific geometry directs the binding vector precisely, significantly enhancing kinase selectivity and improving membrane permeability by masking a hydrogen bond donor.
4-Methanamine Handle (Vector-Directed Extension): The primary amine is highly nucleophilic, enabling straightforward late-stage functionalization via nucleophilic aromatic substitution (SNAr) or amide coupling. The methylene (-CH₂-) spacer provides rotational flexibility, allowing the attached synthetic warhead to navigate out of the sterically constrained ATP-binding pocket and into the solvent-exposed channel or adjacent allosteric specificity pockets.
Target-Specific Applications in Drug Discovery
Cot (MAP3K8 / Tpl2) Modulators
Cot (Cancer Osaka Thyroid) is a serine/threonine kinase integral to the MEK-ERK pathway and is essential for LPS-induced TNF-α production. Misregulation of Cot drives inflammatory diseases such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). By coupling (2-Methyl-2H-indazol-4-yl)methanamine to quinoline-3-carbonitrile cores, researchers have developed potent Cot modulators[2]. The indazole anchors to the hinge, while the methanamine linker projects the quinoline moiety into the specificity pocket, effectively halting pro-inflammatory cytokine production.
PI3K and HPK1 Inhibition
The fragment is widely utilized in the synthesis of thieno[3,2-d]pyrimidine derivatives targeting Phosphoinositide 3-kinases (PI3K), which are critical in oncology and immune regulation[3]. Furthermore, related 2-methyl-2H-indazole methanamine derivatives have been successfully deployed to inhibit Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a negative regulator of T-cell activation, making it a prime target for immuno-oncology[4].
Targeted Protein Degradation (PROTACs)
Recent breakthroughs in 2025 have demonstrated the utility of this scaffold in Proteolysis-Targeting Chimeras (PROTACs). By conjugating KLHDC2 E3 ubiquitin ligase ligands to CDK4/6 inhibitors using indazole and pyrazole-methanamine derivatives, researchers achieved highly selective degradation of CDK6 (DC50 = 0.037 μM) over CDK4, effectively inducing G0/G1 cell-cycle arrest in leukemia models[5].
Pharmacological Data Summary
The following table summarizes the quantitative data and pharmacological roles of (2-Methyl-2H-indazol-4-yl)methanamine across various therapeutic targets:
The following diagram illustrates the Cot (MAP3K8) signaling cascade and the precise mechanistic intervention point for 2-methyl-2H-indazole derivatives.
Cot (MAP3K8) signaling cascade and targeted intervention via 2-methyl-2H-indazole derivatives.
Self-Validating Experimental Workflows
To ensure high-fidelity drug development, the following protocols outline the synthesis and validation of (2-Methyl-2H-indazol-4-yl)methanamine-derived inhibitors.
Protocol A: Synthesis of Kinase Inhibitor Intermediate via Amide Coupling
Objective: Conjugate (2-Methyl-2H-indazol-4-yl)methanamine to a target heteroaryl carboxylic acid.
Activation: Dissolve the target heteroaryl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive O-At ester intermediate, preventing epimerization and driving the reaction forward for sterically hindered substrates. Anhydrous DMF prevents competitive hydrolysis of the activated ester.
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid for activation and neutralizes the HCl salt of the incoming methanamine without reacting with the activated ester itself.
Amine Coupling: Add (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1.1 eq)[1]. Stir for 2-4 hours under an inert atmosphere.
Causality: The primary methanamine is highly nucleophilic; the methylene spacer minimizes steric clash with the activated ester, ensuring rapid and high-yielding coupling compared to direct indazole-anilines.
Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.
Causality: NaHCO₃ neutralizes residual acid and partitions the organic product into the EtOAc layer, leaving DMF and the water-soluble HATU byproduct (tetramethylurea) in the aqueous phase.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Evaluate the IC50 of the synthesized Cot (MAP3K8) inhibitor.
Reagent Preparation: Prepare a master mix containing recombinant Cot kinase (MAP3K8), biotinylated MEK1 peptide substrate, and ATP at its apparent
Km
.
Causality: Running the assay exactly at the ATP
Km
ensures the system is highly sensitive to competitive ATP-site inhibitors (like indazole derivatives) while maintaining a robust signal-to-background ratio.
Compound Incubation: Dispense the inhibitor in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at 25°C.
Causality: Pre-incubation allows the compound to achieve thermodynamic binding equilibrium with the kinase hinge region before the phosphorylation reaction initiates.
Reaction Termination & Detection: Add a stop buffer containing EDTA, Europium-labeled anti-phospho-MEK1 antibody, and Streptavidin-APC.
Causality: EDTA chelates Mg²⁺, abruptly halting kinase activity. Streptavidin binds the biotinylated substrate, bringing the APC acceptor into close proximity with the Europium donor only if the substrate has been phosphorylated by Cot.
Reading: Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation and measuring emission at 620 nm (Eu) and 665 nm (APC).
Causality: The time-resolved nature of Europium emission introduces a microsecond delay before reading. This eliminates short-lived background auto-fluorescence common to heterocyclic indazole compound libraries, ensuring high data fidelity.
A Strategic Guide to the Preliminary Toxicological Assessment of (2-Methyl-2H-indazol-4-YL)methanamine for Drug Development
Abstract This document provides a comprehensive technical framework for establishing the preliminary toxicity profile of the novel chemical entity, (2-Methyl-2H-indazol-4-YL)methanamine. As specific toxicological data fo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical framework for establishing the preliminary toxicity profile of the novel chemical entity, (2-Methyl-2H-indazol-4-YL)methanamine. As specific toxicological data for this compound are not publicly available, this guide outlines a strategic, tiered approach based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). The protocols herein are designed for researchers, scientists, and drug development professionals to generate a foundational safety profile, enabling informed decision-making in early-stage pharmaceutical development. The narrative emphasizes the scientific rationale behind each experimental phase, from in silico analysis and in vitro genotoxicity to in vivo acute toxicity, ensuring a robust and self-validating assessment.
Part 1: Introduction and Strategic Imperative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Derivatives of indazole have demonstrated a wide array of pharmacological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4][5] (2-Methyl-2H-indazol-4-YL)methanamine (herein referred to as Compound X) is a novel molecule within this class. Before its potential as a therapeutic agent can be explored, a thorough understanding of its safety profile is paramount.
The preliminary toxicity assessment serves a critical purpose: to identify potential hazards, establish a safe starting dose for initial clinical trials, and satisfy regulatory requirements for investigational new drug (IND) applications. This guide is structured to logically progress from predictive and cell-based assays to a single-dose animal study, a cost- and time-effective strategy designed to maximize data acquisition while minimizing animal use, in line with the principles of the 3Rs (Replacement, Reduction, Refinement).
Part 2: Foundational Characterization and In Silico Assessment
Prior to initiating biological testing, a thorough physicochemical characterization of Compound X is essential. This data informs vehicle selection, dose formulation, and interpretation of toxicological results.
Physicochemical Properties
A summary of essential parameters should be established and tabulated for clarity.
Ensures observed effects are due to Compound X, not impurities.
Solubility
Kinetic & Thermodynamic Assays
Determines appropriate vehicle for in vitro and in vivo studies.
LogP/LogD
HPLC or calculation
Predicts membrane permeability and potential for bioaccumulation.
pKa
Potentiometric Titration
Influences absorption and distribution characteristics.
In Silico Toxicological Prediction
Computational toxicology models serve as an initial screening tool to predict potential liabilities. Software platforms like DEREK (Deductive Estimation of Risk from Existing Knowledge) or SARAH (Structure-Activity Relationship) can identify structural alerts (toxicophores) associated with mutagenicity, carcinogenicity, or other toxic endpoints. While not a substitute for empirical testing, these predictions guide the focus of subsequent in vitro and in vivo assays.
Part 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a cornerstone of preclinical safety evaluation, designed to detect compounds that can induce genetic damage. A standard battery of tests is required by regulatory bodies like the FDA and EMA to assess mutagenic and clastogenic potential.[7][8]
Rationale for a Two-Test Core Battery
The recommended approach involves two complementary in vitro assays: a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test. This combination detects the majority of potential genotoxic mechanisms, including point mutations and chromosomal damage.
Workflow for In Vitro Genotoxicity Testing
Caption: A standard two-assay workflow for in vitro genotoxicity assessment.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This test evaluates the potential of Compound X to induce gene mutations.[9][10][11]
Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to Compound X.[12] Mutagenic agents can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.[11]
Methodology:
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101). This panel detects both frameshift and base-pair substitution mutations.[10][12]
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify metabolites that may be genotoxic.[12]
Dose Selection: Use at least five different concentrations of Compound X, typically ranging up to 5 mg/plate for non-cytotoxic substances.[11] A preliminary cytotoxicity assay is required to set the dose range.
Procedure (Plate Incorporation):
a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of Compound X solution (or vehicle control), and 0.5 mL of S9 mix (for activated plates) or buffer.
b. Vortex gently and pour onto minimal glucose agar plates.
c. Incubate at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in revertant colonies that is at least double the vehicle control count.
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[13][14][15]
Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[14][16][17] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[13]
Methodology:
Cell Line Selection: Use a suitable mammalian cell line such as Chinese Hamster Ovary (CHO) cells, TK6 cells, or human peripheral blood lymphocytes.[15]
Metabolic Activation: As with the Ames test, perform the assay with and without a rat liver S9 fraction.[16]
Dose Selection: A preliminary cytotoxicity test (e.g., relative cell count or proliferation index) is mandatory. The highest concentration should induce approximately 55±5% cytotoxicity or be 10 mM (or 2 mg/mL), whichever is lower.[16]
Procedure:
a. Seed cells and allow them to attach/grow.
b. Treat cultures with at least three concentrations of Compound X (and controls) for a short duration (3-6 hours) in the presence and absence of S9, and for a long duration (e.g., 24 hours) without S9.
c. After treatment, wash the cells and add fresh medium. If using a cytokinesis blocker like cytochalasin B, add it at this stage to identify binucleated cells for scoring.
d. Harvest cells at an appropriate time point (approximately 1.5-2 normal cell cycles after treatment initiation).
e. Fix, stain, and score at least 2000 cells per concentration for the frequency of micronuclei.
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent vehicle control.
Part 4: In Vivo Acute Toxicity Assessment
Following non-critical findings from in vitro genotoxicity, a single-dose in vivo study provides crucial information on potential target organs, clinical signs of toxicity, and an estimation of the lethal dose.
Rationale for the Acute Toxic Class Method
The OECD 423 guideline (Acute Toxic Class Method) is selected for its scientific robustness and commitment to animal welfare.[18][19] It uses a stepwise procedure with a minimal number of animals (3 per step) to classify a substance into a GHS (Globally Harmonised System) toxicity category, rather than calculating a precise LD50.[18][19] This approach provides sufficient information for hazard classification while significantly reducing animal usage compared to older methods like OECD 401.[18]
Workflow for Acute Toxic Class Study (OECD 423)
Caption: Decision-tree workflow for the OECD 423 Acute Toxic Class method.
Principle: A stepwise procedure where the outcome of dosing at one level determines the dose for the next step. The method uses 3 animals of a single sex (typically females, as they are often slightly more sensitive) per step.[18]
Methodology:
Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
Animal Housing and Acclimation: Animals should be housed under standard laboratory conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) and acclimated for at least 5 days before dosing.
Fasting: Animals are fasted overnight prior to administration of Compound X.
Dose Administration: Administer Compound X orally via gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[19]
Starting Dose: Based on in silico data or information from structurally similar compounds, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. For a novel compound with no prior data, 300 mg/kg is a common starting point.
Stepwise Procedure:
Step 1: Dose 3 female rats at the starting dose (e.g., 300 mg/kg).
Observation: If 2 or 3 animals die, the next step is to dose 3 new animals at the lower level (50 mg/kg). If 0 or 1 animal dies, the next step is to dose 3 new animals at the higher level (2000 mg/kg).
Stopping Criteria: The test is stopped when a result allows for classification, such as when mortality is seen at a higher dose but not a lower one, or when no mortality is observed at the highest starting dose (2000 mg/kg).
Observations:
Conduct detailed clinical observations frequently on the day of dosing and at least daily thereafter for 14 days.
Record body weights shortly before dosing and at least weekly thereafter.
Note all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Part 5: Data Integration and Preliminary Risk Assessment
The culmination of this preliminary toxicity profile is the synthesis of all generated data.
Data Source
Finding
Implication for Development
In Silico Prediction
Structural alerts for mutagenicity?
Guides focus of in vitro assays; may require additional mechanistic studies if positive.
Ames Test (OECD 471)
Positive/Negative for mutagenicity?
A positive result is a significant finding and may halt development or require extensive follow-up.
Micronucleus Test (OECD 487)
Positive/Negative for chromosomal damage?
A positive result indicates clastogenic or aneugenic potential, a serious safety concern.
Defines acute hazard, informs dose selection for future repeat-dose studies, and is critical for safe handling protocols.
A negative finding across the genotoxicity battery, coupled with a low acute toxicity classification (e.g., GHS Category 5 or Unclassified), provides a strong foundation for proceeding to the next phase of preclinical development, such as repeat-dose toxicity studies, as recommended by ICH M3(R2) guidelines.[7][8][20] Conversely, any positive finding necessitates a careful risk-benefit analysis and may trigger further mechanistic investigations before proceeding.
References
OECD 487: Cell micronucleus test (in vitro mammalian). OECD.
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.
Mammalian Cell In Vitro Micronucleus Assay.
OECD Test Guideline 423.
The Ames Test or Bacterial Reverse Mut
Bacterial Reverse Mutation Test (Ames Test, OECD 471).
In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec.
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.
Genetic toxicity: Bacterial reverse mut
In Vitro Mammalian Cell Micronucleus Test OECD 487.
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals.
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).
Test No.
M3(R2)
International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. PubMed.
Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. PubMed.
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
Indazole – Knowledge and References. Taylor & Francis Online.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
An In-Depth Technical Guide to the Physicochemical Properties of (2-Methyl-2H-indazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the core physicochemical properties of (2-Methyl-2H-indazol-4-YL...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the core physicochemical properties of (2-Methyl-2H-indazol-4-YL)methanamine, a molecule of significant interest within the landscape of modern medicinal chemistry. As drug discovery programs increasingly recognize the indazole scaffold as a privileged structure, a deep understanding of the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of these properties for drug development.
Molecular Identity and Structural Elucidation
(2-Methyl-2H-indazol-4-YL)methanamine is a heterocyclic compound featuring a 2-methylated indazole core with a methanamine substituent at the 4-position. The hydrochloride salt is a common form for handling and formulation.[4][5]
A definitive structural confirmation of (2-Methyl-2H-indazol-4-YL)methanamine relies on a combination of spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, the benzylic methylene protons, and the amine protons. The precise chemical shifts and coupling patterns provide a fingerprint of the molecule's connectivity.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule, including the aromatic carbons of the indazole ring, the N-methyl carbon, and the benzylic carbon.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule. Under electron ionization (EI), fragmentation patterns can provide structural information. Key fragmentation pathways would likely involve cleavage of the methanamine side chain and fragmentation of the indazole ring.[6][7][8][9]
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
N-H stretching of the primary amine, typically appearing as two bands in the 3400-3250 cm⁻¹ region.[10][11][12][13]
N-H bending of the primary amine, around 1650-1580 cm⁻¹.[10][12]
C-N stretching of the aromatic amine, in the 1335-1250 cm⁻¹ range.[10][12]
Aromatic C-H and C=C stretching vibrations characteristic of the indazole ring.
Ionization and Lipophilicity: The Cornerstones of "Drug-Likeness"
The ionization state and lipophilicity of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity Constant (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. For (2-Methyl-2H-indazol-4-YL)methanamine, the primary amine group is the most basic center and will be protonated at physiological pH. The indazole ring itself is weakly basic.
Predicted pKa Values (Free Base):
Due to the absence of experimental data, computational methods are employed to estimate the pKa.
Ionizable Group
Predicted pKa
Primary Amine (Basic)
~9.5
Indazole Nitrogens (Basic)
~2-3
Prediction performed using computational models.
The basicity of the primary amine is crucial for its interaction with biological targets and for its solubility in aqueous environments at acidic pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves the gradual titration of a solution of the compound with a standardized acid or base while monitoring the pH.
Figure 1: Workflow for pKa determination via potentiometric titration.
Partition Coefficient (logP) and Distribution Coefficient (logD)
LogP is a measure of a compound's lipophilicity in its neutral form, while logD accounts for all ionic species at a specific pH. These parameters are critical for predicting membrane permeability and oral absorption.[14][15]
Predicted Lipophilicity Values (Free Base):
Parameter
Predicted Value
logP
~1.8
logD at pH 7.4
~0.5
Prediction performed using computational models.
The positive logP value suggests a degree of lipophilicity, while the lower logD at physiological pH indicates increased hydrophilicity due to the protonation of the primary amine. This balance is often desirable for oral drug candidates.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
This classic method involves partitioning the compound between n-octanol and a buffered aqueous phase.
Figure 2: Workflow for logP/logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.[16][17][18]
Predicted Aqueous Solubility (Free Base):
Parameter
Predicted Value
Intrinsic Solubility (logS)
~ -2.5 (corresponding to ~3 mg/mL)
Prediction performed using computational models.
The predicted intrinsic solubility suggests that the neutral form of the compound has moderate aqueous solubility. The solubility is expected to be significantly higher at acidic pH due to the protonation of the primary amine.
Experimental Protocol: HPLC-Based Method for Aqueous Solubility Determination
This method provides a quantitative measure of a compound's solubility in a given aqueous buffer.
Figure 3: Workflow for aqueous solubility determination via HPLC.
Implications for Drug Discovery and Development
The physicochemical properties of (2-Methyl-2H-indazol-4-YL)methanamine position it as an interesting scaffold for further optimization in drug discovery programs.
"Rule of Five" Compliance: The molecular weight (< 500), predicted logP (< 5), and the number of hydrogen bond donors and acceptors are within the ranges defined by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[15]
Developability: The predicted moderate intrinsic solubility, which can be enhanced at lower pH, suggests that oral formulation development should be feasible. The hydrochloride salt form further aids in improving solubility and stability.[17]
Target Engagement: The presence of a basic amine and the hydrogen bond accepting and donating capabilities of the indazole ring provide multiple points for interaction with biological targets, a key feature of privileged scaffolds.[1][2][3]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of (2-Methyl-2H-indazol-4-YL)methanamine. While experimental data for this specific molecule is limited, a combination of data from its hydrochloride salt, predictions for the free base, and established knowledge of the indazole scaffold allows for a robust assessment of its drug-like properties. The presented experimental protocols offer a clear path for the empirical determination of these crucial parameters, enabling a data-driven approach to the optimization of this promising chemical entity in drug discovery endeavors.
References
CAS 1788054-80-7 | (2-Methyl-2h-indazol-4-yl)methanamine hydrochloride,97% - Howei - Life Science Product & Service Solutions Provider. [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography - ResearchGate. [Link]
Boosting the predictive performance with aqueous solubility dataset curation. [Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. [Link]
Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality: a - arXiv. [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
LogP and logD calculations - Documentation - Chemaxon Docs. [Link]
Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. [Link]
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. [Link]
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - Rsc.org. [Link]
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing). [Link]
mass spectra - fragmentation patterns - Chemguide. [Link]
The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. [Link]
Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. [Link]
Application Note: Scalable Synthesis and Isolation Protocol for (2-Methyl-2H-indazol-4-yl)methanamine
Executive Summary & Strategic Overview (2-Methyl-2H-indazol-4-yl)methanamine (CAS: 1788054-80-7 for HCl, 2573073-53-5 for 2HCl) is a critical synthetic building block utilized in the design of advanced kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
(2-Methyl-2H-indazol-4-yl)methanamine (CAS: 1788054-80-7 for HCl, 2573073-53-5 for 2HCl) is a critical synthetic building block utilized in the design of advanced kinase inhibitors and targeted therapeutics. The 2H-indazole scaffold offers distinct pharmacological advantages over its 1H-isomer, including unique hydrogen-bond acceptor vectors and altered dipole moments that can significantly improve drug-target residence time. This application note details a robust, field-proven, three-step synthetic protocol for generating the methanamine dihydrochloride salt from commercially available 1H-indazole-4-carbonitrile.
Indazoles exhibit annular tautomerism between their 1H and 2H forms. Under basic conditions (e.g., K₂CO₃ in DMF), deprotonation generates an ambident indazolyl anion. Subsequent alkylation with methyl iodide (MeI) typically yields a mixture of N1-methyl and N2-methyl products. The N1-isomer is the thermodynamically favored product, whereas N2-alkylation is kinetically favored but highly sensitive to the electrophile and solvent environment. While specialized reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt) can drive exclusive N2-selectivity , they are moisture-sensitive and difficult to scale. Therefore, this protocol employs the highly scalable MeI/K₂CO₃ methodology, leveraging the distinct polarity differences between the N1 and N2 isomers to achieve high-purity isolation via standard silica gel chromatography.
Suppression of Secondary Amine Dimerization
The reduction of the intermediate 2-methyl-2H-indazole-4-carbonitrile to the primary amine is executed via catalytic hydrogenation. A notorious side reaction in nitrile reduction is the nucleophilic attack of the newly formed primary amine onto the transient imine intermediate, leading to the formation of a secondary amine dimer. To establish a self-validating and high-yielding system, this protocol conducts the hydrogenation in the presence of methanolic ammonia (NH₃/MeOH). The massive stoichiometric excess of ammonia outcompetes the primary amine for the imine intermediate, effectively trapping it and ensuring exclusive conversion to the desired primary methanamine .
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for (2-Methyl-2H-indazol-4-yl)methanamine.
Step-by-Step Methodologies
Step 1: Synthesis and Isolation of 2-Methyl-2H-indazole-4-carbonitrile
Objective : Alkylate the indazole core and isolate the kinetically favored N2-isomer.
Preparation : Charge a flame-dried, argon-purged 500 mL round-bottom flask with 1H-indazole-4-carbonitrile (10.0 g, 69.8 mmol, 1.0 eq) and anhydrous DMF (150 mL).
Base Addition : Add finely powdered K₂CO₃ (19.3 g, 139.6 mmol, 2.0 eq) to the solution. Stir the suspension at 0 °C for 15 minutes to facilitate deprotonation.
Alkylation : Dropwise add Methyl Iodide (MeI) (11.9 g, 83.8 mmol, 1.2 eq) via syringe. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20–25 °C).
In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material should be consumed within 4–6 hours. TLC will reveal two distinct spots: the less polar N1-isomer (higher Rf) and the more polar N2-isomer (lower Rf).
Workup : Quench the reaction by pouring it into 500 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes). Collect the slower-eluting fractions to isolate 2-methyl-2H-indazole-4-carbonitrile.
Step 2: Catalytic Reduction to the Free Base
Objective : Reduce the nitrile to a primary amine while suppressing secondary amine dimerization.
Preparation : Dissolve the purified 2-methyl-2H-indazole-4-carbonitrile (4.0 g, 25.4 mmol, 1.0 eq) in 7N Ammonia in Methanol (100 mL) within a high-pressure Parr hydrogenation vessel.
Catalyst Addition : Carefully add an aqueous slurry of Raney Nickel (approx. 0.8 g, 20% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.
Hydrogenation : Purge the vessel with Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the vessel with H₂ to 50 psi.
Reaction : Stir the mixture vigorously at room temperature for 12–16 hours.
IPC : Monitor by LC-MS. The reaction is complete when the nitrile peak (M+H = 158.2) completely disappears, replaced by the primary amine mass (M+H = 162.2).
Workup : Depressurize the vessel and purge thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad generously with Methanol.
Concentration : Concentrate the filtrate under reduced pressure to yield (2-Methyl-2H-indazol-4-yl)methanamine as a crude oil, which can be used directly in the next step.
Step 3: Dihydrochloride Salt Formation
Objective : Convert the unstable free base into a stable, easily handled dihydrochloride salt.
Dissolution : Dissolve the crude free base (approx. 3.8 g) in a minimal volume of anhydrous Dichloromethane (DCM) (30 mL).
Precipitation : Cool the solution to 0 °C in an ice bath. Slowly add 4N HCl in Dioxane (17.7 mL, 70.8 mmol, 3.0 eq) dropwise under vigorous stirring. A precipitate will begin to form immediately.
Crystallization : Stir for 30 minutes at 0 °C, then add 50 mL of cold Diethyl Ether to drive the complete precipitation of the salt.
Isolation : Filter the solid precipitate under vacuum, wash with cold Diethyl Ether (2 × 20 mL), and dry in a vacuum oven at 40 °C for 12 hours. This affords (2-Methyl-2H-indazol-4-yl)methanamine dihydrochloride as an off-white to pale yellow solid.
Quantitative Data & Characterization Summary
The following table summarizes the expected yields, molecular weights, and critical analytical markers for the self-validation of each synthetic stage.
Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles
Source: The Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093-4095.
URL: [Link]
Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review
Source: International Journal of Scientific Development and Research (IJSDR), vol. 9, no. 10, 2024.
URL: [Link]
Application
Application Note: Preparation and Handling of (2-Methyl-2H-indazol-4-yl)methanamine for In Vitro Cell Assays
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Protocol & Solvation Guide Executive Summary & Physicochemical Profiling (2-Methyl-2H-indazol-4-yl)methanamine is a v...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Document Type: Technical Protocol & Solvation Guide
Executive Summary & Physicochemical Profiling
(2-Methyl-2H-indazol-4-yl)methanamine is a versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor ligands. Because it features both a lipophilic indazole core and a basic primary amine, proper solvation thermodynamics must be respected to ensure reproducible in vitro assay results.
Before beginning any solvation protocol, it is critical to identify the exact salt form of your compound. The counterion (e.g., free base vs. hydrochloride salt) significantly alters the molecular weight and the mass required to achieve target molarities[1].
Table 1: Physicochemical Properties of (2-Methyl-2H-indazol-4-yl)methanamine Forms
Compound Form
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Free Base
1159511-62-2
C9H11N3
161.20
Hydrochloride (HCl)
1788054-80-7
C9H12ClN3
197.67
Dihydrochloride (2HCl)
2573073-53-5
C9H13Cl2N3
234.13
Solvation Thermodynamics & Solvent Rationale
While the hydrochloride salts of this compound exhibit some aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for preparing master stock solutions in drug discovery screening[2].
The Causality Behind Solvent Selection:
Aqueous stock solutions are highly susceptible to microbial contamination and pH-dependent hydrolysis over time. DMSO, an amphiphilic aprotic solvent, effectively disrupts the crystal lattice of the indazole derivative without altering its chemical structure.
Critical Warning: You must use anhydrous DMSO (water content <0.005%). Standard laboratory DMSO is highly hygroscopic. Absorption of atmospheric water reduces the solvent's capacity to maintain hydrophobic molecules in solution, leading to micro-precipitation. This invisible precipitation is a primary cause of false negatives in cell-based assays[2].
Quantitative Reconstitution Data
To ensure assay reproducibility, use the following mass-to-volume calculations to generate a standardized master stock. The values below are calculated for a 1 mL final volume .
Table 2: Mass Required for 1 mL of Master Stock Solution
Target Concentration
Mass (Free Base)
Mass (HCl Salt)
Mass (2HCl Salt)
10 mM
1.61 mg
1.98 mg
2.34 mg
50 mM
8.06 mg
9.88 mg
11.71 mg
Step-by-Step Execution Protocol
Phase 1: Master Stock Generation
Thermal Equilibration: Allow the sealed vial of (2-Methyl-2H-indazol-4-yl)methanamine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which alters the effective mass during weighing and introduces water into your anhydrous system.
Weighing: Weigh the required mass (refer to Table 2) using a calibrated analytical balance.
Solvation: Add the calculated volume of anhydrous DMSO to achieve your target molarity (typically 10 mM or 50 mM).
Agitation & Sonication: Vortex the solution vigorously for 30 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes.
Causality: Sonication provides the acoustic cavitation energy required to overcome the lattice energy of stubborn crystalline formations, ensuring complete dissolution.
Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture into the tube, leading to compound degradation and irreversible precipitation[2].
Fig 1: Step-by-step workflow for the preparation and dilution of indazole-based small molecules.
Phase 2: In Vitro Assay Application & Self-Validation
Thawing: Thaw a single aliquot at room temperature. Vortex immediately prior to use to ensure homogeneity.
Intermediate Dilution: Do not add 100% DMSO stock directly to cells. Dilute the stock into an intermediate buffer or directly into pre-warmed (37°C) cell culture media using serial dilutions.
Self-Validating Vehicle Control: You must prepare a DMSO-only vehicle control at the exact same final concentration as your highest compound dose. If the vehicle control shows altered cell viability compared to a completely untreated control, your assay window is compromised by solvent toxicity.
Mitigating Solvent Toxicity in Cell Culture
The final concentration of DMSO in the cell culture well must be strictly controlled. It is highly recommended to maintain a final DMSO concentration of ≤ 0.1% (v/v) [3].
The Causality Behind the 0.1% Threshold:
DMSO readily penetrates hydrophobic barriers like the plasma membrane. At concentrations above 0.1%, DMSO acts as a chemical chaperone, artificially stabilizing unfolded proteins. More critically, it alters membrane fluidity and can skew cellular differentiation (e.g., promoting memory phenotypes in T cells) or induce apoptosis, thereby confounding the true pharmacological effect of your indazole compound[3].
Fig 2: Logical relationship between DMSO concentration and cellular toxicity thresholds.
References
(2-METHYL-2H-INDAZOL-4-YL)METHANAMINE HCL Product Information - CymitQuimica. 1
Assay Guidance Manual: Busting Myths in Compound Handling Practices - National Center for Advancing Translational Sciences (NCATS). 2
Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype - BioRxiv. 3
The Strategic deployment of (2-Methyl-2H-indazol-4-YL)methanamine in Modern Medicinal Chemistry
The indazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic tractability.[1] This bicyclic aromatic heterocycle, co...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic tractability.[1] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a key feature in numerous therapeutic agents, including anti-cancer, anti-inflammatory, and anti-emetic drugs.[1][2] Among the various indazole isomers, the 2H-indazole tautomer has garnered significant attention, particularly in the development of potent enzyme inhibitors. This document provides a detailed guide on the synthesis and application of a crucial building block, (2-Methyl-2H-indazol-4-YL)methanamine , for researchers and scientists in the field of medicinal chemistry and drug development.
The significance of the 2H-indazole core is exemplified by its presence in several FDA-approved drugs. For instance, Niraparib (Zejula®), a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian and other cancers, features a 2-substituted-2H-indazole-7-carboxamide core.[2][3] Similarly, Pazopanib (Votrient®), a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, is also a 2H-indazole derivative.[2] The strategic placement of substituents on the indazole ring system is critical for modulating the pharmacological properties of these drugs.
(2-Methyl-2H-indazol-4-YL)methanamine offers a unique combination of structural features: a stable 2-methylated indazole core and a reactive primary amine at the 4-position. The methyl group at the N2 position prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for predictable binding to biological targets. The aminomethyl group at the C4 position serves as a versatile handle for introducing a wide range of functionalities through reactions such as amide bond formation, reductive amination, and urea formation, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.
Synthesis of (2-Methyl-2H-indazol-4-YL)methanamine: A Proposed Protocol
While (2-Methyl-2H-indazol-4-YL)methanamine hydrochloride is commercially available, an in-house synthesis may be required for various research purposes.[4] A plausible and efficient synthetic route can be adapted from the recently reported N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines.[5][6] This method offers a direct and selective approach to 2-substituted 2H-indazoles under mild conditions.
The proposed synthesis would commence with a suitable 2-amino-3-methylbenzonitrile, which can be reduced to the corresponding 2-(aminomethyl)-3-methylaniline. This intermediate would then undergo the key oxidative cyclization to yield the desired product.
Workflow for the Synthesis of (2-Methyl-2H-indazol-4-YL)methanamine
Caption: Proposed synthetic workflow for (2-Methyl-2H-indazol-4-YL)methanamine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Aminomethyl)-3-methylaniline
To a stirred suspension of LiAlH₄ (2.2 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add a solution of 2-amino-3-methylbenzonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
Filter the resulting precipitate and wash thoroughly with THF or diethyl ether.
Concentrate the combined filtrate and washings under reduced pressure to yield the crude 2-(aminomethyl)-3-methylaniline. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of (2-Methyl-2H-indazol-4-YL)methanamine via Oxidative Cyclization [6]
Dissolve 2-(aminomethyl)-3-methylaniline (1.0 equivalent) in methanol.
Cool the solution to 0 °C and add ammonium molybdate (1.0 equivalent) followed by the dropwise addition of 30% aqueous H₂O₂ (10.0 equivalents).
Stir the reaction mixture at room temperature for 1-24 hours, monitoring for completion by HPLC/MS.
Upon completion, cool the mixture to 0 °C and quench with a 10% aqueous solution of Na₂S₂O₃.
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford (2-Methyl-2H-indazol-4-YL)methanamine.
Application in the Synthesis of Bioactive Molecules: Amide Bond Formation
The primary amine functionality of (2-Methyl-2H-indazol-4-YL)methanamine makes it an ideal substrate for amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of a vast array of therapeutic agents.
General Workflow for Amide Coupling
Caption: General workflow for the amide coupling of (2-Methyl-2H-indazol-4-YL)methanamine.
Detailed Protocol for Amide Coupling
Materials: (2-Methyl-2H-indazol-4-YL)methanamine, Carboxylic acid of interest, Coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt), Tertiary amine base (e.g., DIPEA or triethylamine), Anhydrous solvent (e.g., DMF or DCM).
Procedure:
To a solution of the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent, add the coupling reagent (1.1 equivalents) and the tertiary amine base (2.0-3.0 equivalents).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a solution of (2-Methyl-2H-indazol-4-YL)methanamine (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Application in the Synthesis of PARP Inhibitors
The 2H-indazole scaffold is a key pharmacophore in a number of potent PARP inhibitors.[7][8] The synthesis of analogs of Niraparib can be envisioned using (2-Methyl-2H-indazol-4-YL)methanamine as a key building block. While Niraparib itself is a 2-phenyl-2H-indazole-7-carboxamide, the 4-substituted isomer provides an alternative vector for exploring the active site of the PARP enzyme.
Illustrative Synthetic Scheme towards a PARP Inhibitor Analog
Caption: Synthetic strategy for a PARP inhibitor analog.
Quantitative Data for Indazole-Based PARP Inhibitors
The following table summarizes the inhibitory activity of some indazole-based PARP inhibitors, highlighting the potency of this scaffold.
(2-Methyl-2H-indazol-4-YL)methanamine is a valuable and versatile building block in medicinal chemistry. Its stable 2H-indazole core and reactive primary amine handle provide a robust platform for the synthesis of diverse libraries of compounds for drug discovery. The straightforward access to this building block, coupled with its proven utility in the design of potent enzyme inhibitors such as PARP inhibitors, underscores its importance for researchers and scientists in the pharmaceutical sciences. The protocols and workflows outlined in this document are intended to serve as a practical guide for the synthesis and application of this key intermediate, facilitating the development of the next generation of therapeutic agents.
References
G, P., & al, et. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Shaanxi University of Science and Technology. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
Rao, K. V. G., & al, et. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 635-650. [Link]
Li, J., & al, et. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(31), 19053-19065. [Link]
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Link]
Papakyriakou, A., & al, et. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 28(49), e202201389. [Link]
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
Scarpelli, R., & al, et. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]
Rivera-Chávez, G., & al, et. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
Jones, P., & al, et. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
Boris, M., & al, et. (2024). Green Chemistry. BORIS Portal. [Link]
Jones, P., & al, et. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
Umehara, A., & al, et. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]
Application Note: Elucidating the Mass Spectrometric Fragmentation of (2-Methyl-2H-indazol-4-YL)methanamine
Introduction Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise characterization of these molecules is paramount for advancing drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise characterization of these molecules is paramount for advancing drug discovery programs. Mass spectrometry is an indispensable tool for confirming molecular weights and deducing structural information through the analysis of fragmentation patterns.[2] This application note focuses on (2-Methyl-2H-indazol-4-YL)methanamine, a compound of increasing interest. A thorough understanding of its fragmentation behavior is critical for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.
This guide will present detailed, step-by-step protocols for sample analysis and will delve into the mechanistic underpinnings of the fragmentation pathways. The insights provided are grounded in established principles of mass spectrometry and draw parallels with the fragmentation of structurally related compounds.[3][4]
Chemical Structure and Properties
IUPAC Name: (2-Methyl-2H-indazol-4-YL)methanamine
Molecular Formula: C₉H₁₁N₃
Monoisotopic Mass: 161.10 g/mol
Structure:
The structure features a bicyclic indazole core, N-methylated at the 2-position, with a methanamine substituent at the 4-position. The presence of basic nitrogen atoms in both the indazole ring and the primary amine makes this molecule amenable to analysis by positive ion mode mass spectrometry.[5]
Experimental Protocols
The choice of ionization technique significantly influences the resulting mass spectrum.[2] Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules, typically yielding the protonated molecule with minimal fragmentation in the source.[6] In contrast, Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
This protocol is ideal for the analysis of (2-Methyl-2H-indazol-4-YL)methanamine in complex mixtures, such as reaction monitoring or metabolite identification.
Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Filter the sample through a 0.22 µm syringe filter prior to injection.
LC-MS Parameters:
Parameter
Value
LC Column
C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 5 minutes
Flow Rate
0.4 mL/min
Injection Volume
2 µL
Ionization Mode
ESI, Positive
Capillary Voltage
3.5 kV
Desolvation Temp.
350 °C
Cone Voltage
30 V
MS Scan Range
m/z 50-400
Tandem MS (MS/MS) for Fragmentation Analysis:
For detailed structural elucidation, the protonated molecule ([M+H]⁺, m/z 162.1) is selected as the precursor ion for collision-induced dissociation (CID).
Parameter
Value
Precursor Ion
m/z 162.1
Collision Gas
Argon
Collision Energy
10-40 eV (ramped)
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS is suitable for the analysis of the pure compound, provided it is sufficiently volatile and thermally stable.
Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
Dilute as necessary to achieve a concentration of 10-100 µg/mL.
GC-MS Parameters:
Parameter
Value
GC Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature
250 °C
Oven Program
100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas
Helium, 1.2 mL/min
Ionization Mode
EI, 70 eV
Source Temperature
230 °C
MS Scan Range
m/z 40-300
Predicted Fragmentation Patterns
The following sections detail the anticipated fragmentation pathways for (2-Methyl-2H-indazol-4-YL)methanamine under both ESI and EI conditions. These predictions are based on established fragmentation mechanisms for similar chemical moieties.[4][8]
ESI-MS/MS Fragmentation of the Protonated Molecule ([M+H]⁺)
Under ESI conditions, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 162.1. Fragmentation of this ion via CID is expected to proceed through several key pathways, primarily involving the methanamine side chain.
Key Predicted Fragmentations:
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Structure of Fragment
162.1
145.1
NH₃ (17.0)
2-Methyl-2H-indazol-4-ylmethyl cation
162.1
131.1
CH₄N (31.0)
2-Methyl-2H-indazole cation
145.1
117.1
C₂H₄ (28.0)
Putative aziridinium ion from ring contraction
The most facile fragmentation is anticipated to be the loss of ammonia (NH₃) from the protonated amine, a common pathway for benzylamines.[3] This would result in a stable benzylic-type carbocation at m/z 145.1. Further fragmentation of this ion could occur, though it is expected to be a dominant peak in the MS/MS spectrum. Another significant fragmentation pathway involves the cleavage of the C-C bond between the indazole ring and the methanamine group, leading to the formation of a protonated 2-methyl-2H-indazole ion at m/z 131.1.
Caption: Proposed ESI-MS/MS fragmentation of (2-Methyl-2H-indazol-4-YL)methanamine.
EI-MS Fragmentation
Electron ionization will produce a molecular ion (M⁺˙) at m/z 161.1. Due to the higher energy of EI, more extensive fragmentation is expected.
Key Predicted Fragmentations:
Fragment Ion (m/z)
Proposed Neutral Loss
Proposed Structure of Fragment
161.1
-
Molecular Ion (M⁺˙)
160.1
H•
[M-H]⁺
146.1
CH₃•
Loss of the N-methyl group
131.1
•CH₂NH₂
Alpha-cleavage of the methanamine side chain
117.1
N₂H₃•
Cleavage of the pyrazole ring
91.1
C₂H₄N₂
Toluene-like fragment
The most prominent fragmentation in EI is often alpha-cleavage adjacent to an amine.[4] For this molecule, this would involve the cleavage of the bond between the indazole ring and the methanamine group, resulting in a highly stable indazolyl cation at m/z 131.1. This is predicted to be the base peak in the EI spectrum. Loss of a hydrogen radical from the molecular ion to form an ion at m/z 160.1 is also a probable event. Further fragmentation of the indazole ring system itself can lead to a variety of smaller ions.
Caption: General workflow for EI-MS analysis.
Conclusion
The predictable and informative fragmentation patterns of (2-Methyl-2H-indazol-4-YL)methanamine make mass spectrometry a powerful tool for its analysis. Under ESI-MS/MS, the characteristic loss of ammonia and the formation of the protonated indazole core provide high-confidence identification. In EI-MS, the dominant alpha-cleavage leading to the m/z 131.1 fragment serves as a reliable diagnostic peak. The protocols and fragmentation schemes detailed in this application note offer a solid foundation for researchers engaged in the synthesis, characterization, and analysis of this important heterocyclic compound and its analogues.
References
Vekey, K., & Czira, G. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(4), 431-440. [Link]
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
Cerezo-Gálvez, S., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 905. [Link]
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]
El-Faham, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3429. [Link]
Nishida, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11035–11041. [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Bristow, A. W. T., & Ray, A. D. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using Boltzmann population theory. Rapid Communications in Mass Spectrometry, 27(5), 586-596. [Link]
University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry and Biochemistry. [Link]
Pelc, F., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. [Link]
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
Aguiar, G. P. S., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(5), 1044-1051. [Link]
Zhang, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, e10030. [Link]
Zhang, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ResearchGate. [Link]
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529. [Link]
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 45B, 1455-1460. [Link]
Prier, C. K., et al. (2018). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 57(30), 9499-9503. [Link]
Application Note: Strategic Utilization of (2-Methyl-2H-indazol-4-yl)methanamine in Advanced Heterocyclic Synthesis
Executive Summary & Chemical Rationale The synthesis of complex heterocyclic therapeutics frequently demands building blocks that offer both structural rigidity and predictable physicochemical properties. (2-Methyl-2H-in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The synthesis of complex heterocyclic therapeutics frequently demands building blocks that offer both structural rigidity and predictable physicochemical properties. (2-Methyl-2H-indazol-4-yl)methanamine (CAS: 1159511-62-2) has emerged as a privileged scaffold in modern drug discovery, notably utilized in the development of novel IL4I1 inhibitors and targeted protein degraders (PROTACs) .
From a mechanistic standpoint, the 2-methyl-2H-indazole core provides a distinct advantage over its 1H-indazole counterpart: it is tautomerically fixed . By methylating the N2 position, the dynamic equilibrium between 1H and 2H tautomeric states is eliminated. This fixation reduces the entropic penalty upon binding to target protein pockets (such as kinase hinge regions) and prevents the formation of complex, inseparable mixtures during late-stage synthetic scale-up. Furthermore, the 4-methanamine substituent provides a highly reactive, sterically unhindered primary amine vector, making it an ideal nucleophile for divergent functionalization.
Physicochemical Profile
Understanding the physical properties of the building block is critical for optimizing reaction conditions and purification strategies. The compound is most commonly supplied and handled as a hydrochloride salt to prevent oxidative degradation of the primary amine .
Property
Free Base
Hydrochloride Salt
CAS Number
1159511-62-2
1788054-80-7
Molecular Formula
C9H11N3
C9H12ClN3
Molecular Weight
161.20 g/mol
197.67 g/mol
Solubility
Soluble in DCM, EtOAc
Soluble in DMF, DMSO, MeOH, H2O
Storage
2-8°C, inert atmosphere
Room temperature, desiccated
Synthetic Divergence & Workflow
The primary amine of (2-Methyl-2H-indazol-4-yl)methanamine serves as a versatile synthetic hub. Depending on the therapeutic target, it can be directed into three primary workflows: Amide Coupling (for enzyme inhibitors), Reductive Amination (for PROTAC linkers), and Buchwald-Hartwig Cross-Coupling (for complex N-aryl heterocycles).
Synthetic divergence of (2-Methyl-2H-indazol-4-yl)methanamine into key therapeutic scaffolds.
This protocol is optimized for coupling sterically hindered heterocyclic carboxylic acids to the indazole methanamine, a common step in the synthesis of IL4I1 inhibitors .
Causality & Reagent Selection:
HATU is selected over traditional carbodiimides (like EDC) because it generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides an internal hydrogen bond that pre-organizes the incoming amine, drastically accelerating the aminolysis step. DIPEA (N,N-Diisopropylethylamine) is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to neutralize the hydrochloride salt of the methanamine.
Step-by-Step Procedure:
Pre-activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.
Amine Addition: Add (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1.1 equiv) to the reaction mixture in one portion.
Reaction: Stir the mixture at 25°C for 2–4 hours.
Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, 5% aqueous LiCl (to remove DMF), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Self-Validating System & Quality Control:
Visual/TLC: The reaction mixture transitions from a heterogeneous suspension to a homogeneous solution as the HCl salt is neutralized and consumed. On TLC (10% MeOH/DCM), the primary amine starting material (Ninhydrin stain: deep purple spot, Rf ~0.1) must disappear entirely, replaced by a UV-active product spot (Rf ~0.5).
LC-MS Gating: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of m/z 162.1 [M+H]+ and the appearance of the target amide mass. The basic indazole nitrogen ensures excellent ionization in positive ESI mode.
Protocol B: Reductive Amination for PROTAC Linker Assembly
This protocol is utilized to assemble flexible secondary amine linkers, frequently used in the design of CDK6 degraders via the KLHDC2 E3 ligase .
Causality & Reagent Selection:
Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, rendering it unreactive toward aldehydes at room temperature. It will only reduce the highly electrophilic iminium ion intermediate. Dichloroethane (DCE) is the optimal solvent as it provides high solubility for the reagents and supports the mild acidic environment (provided by AcOH) required to drive iminium formation without degrading the borohydride.
Step-by-Step Procedure:
Imine Formation: Dissolve (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCE (0.1 M). Add DIPEA (1.1 equiv) to free-base the amine, followed by glacial Acetic Acid (1.5 equiv). Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over MgSO4, and concentrate.
Self-Validating System & Quality Control:
Intermediate Verification: Before adding NaBH(OAc)3, an aliquot is analyzed via LC-MS to confirm the formation of the imine intermediate (mass =[Aldehyde + Amine - H2O + H]+).
TLC Differentiation: Ninhydrin staining provides immediate visual validation. The primary amine starting material stains deep purple, whereas the successful secondary amine product stains a distinct yellow/orange due to the altered electronic environment of the nitrogen.
NMR Confirmation: Post-purification, 1H-NMR will show the disappearance of the sharp singlet from the primary amine (-NH2) at ~2.0 ppm and the emergence of a broad singlet for the secondary amine (-NH-) at ~2.5-3.0 ppm, alongside the characteristic 2-methyl indazole singlet at ~4.2 ppm.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the primary synthetic workflows utilizing this building block.
Reaction Modality
Reagents & Catalysts
Optimal Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Primary Byproducts to Monitor
Amide Coupling
HATU, DIPEA
DMF or NMP
20–25
2–4
75–90
Epimerized acid (if chiral), unreacted amine
Reductive Amination
NaBH(OAc)3, AcOH
DCE
20–25
12–16
65–85
Tertiary amine (over-alkylation), alcohol
Buchwald-Hartwig
Pd2(dba)3, XPhos, Cs2CO3
1,4-Dioxane
90–110
8–12
50–70
Dehalogenated aryl ring, bis-arylation
References
Title: Il4i1 inhibitors and methods of use (WO2023278222A1)
Title: Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][2]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of (2-Methyl-2H-indazol-4-YL)methanamine
Welcome to the technical support guide for the synthesis of (2-Methyl-2H-indazol-4-YL)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of (2-Methyl-2H-indazol-4-YL)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize reaction yields and ensure product purity.
Introduction: The Synthetic Challenge
(2-Methyl-2H-indazol-4-YL)methanamine is a valuable building block in medicinal chemistry, often utilized in the development of potent kinase inhibitors and other therapeutic agents. Its synthesis, while conceptually straightforward, presents several critical hurdles that can significantly impact overall yield and purity. The most common synthetic pathway involves three key stages:
N-Methylation of Indazole: Achieving regioselective methylation at the N-2 position is paramount, as the formation of the N-1 isomer is a common and often difficult-to-separate byproduct.
C-4 Functionalization: Introduction of a carbon substituent at the C-4 position, typically as a carbaldehyde, sets the stage for the final amine installation.
Reductive Amination: Conversion of the C-4 carbaldehyde to the target methanamine is the final, yield-determining step, prone to side reactions if not carefully controlled.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter at each stage of this synthesis.
Troubleshooting Guide & FAQs
FAQ 1: My initial N-methylation of indazole gives a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired 2-Methyl-2H-indazole?
Answer: This is the most common challenge in the synthesis of N-substituted indazoles.[1][2] The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and alkylating agent. The N-1 proton is more acidic, but the N-2 position can be favored under certain conditions.
Causality & Strategy:
The key to selective N-2 alkylation is to use conditions that favor kinetic control or employ alkylating agents that are sterically or electronically biased towards the N-2 nitrogen. Hard alkylating agents, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄), have shown excellent regioselectivity for the N-2 position.[3] This is because the reaction proceeds through a transition state where the harder electrophile prefers the harder N-2 nitrogen atom.
Troubleshooting Steps & Recommendations:
Switch to a Harder Alkylating Agent: If you are using methyl iodide (MeI) or dimethyl sulfate (DMS) with bases like K₂CO₃ or NaH, you will likely get isomer mixtures.[3] We strongly recommend using trimethyloxonium tetrafluoroborate (Me₃OBF₄) or triethyloxonium hexafluorophosphate (Et₃OPF₆ for ethylation) for superior N-2 selectivity.[3]
Solvent Choice: Aprotic solvents are generally preferred. Ethyl acetate has been shown to be a highly effective solvent for this regioselective alkylation.[3]
Temperature Control: These reactions are typically efficient at room temperature, avoiding the need for heating which can sometimes decrease selectivity.
Technical Support Center: Overcoming Steric Hindrance in (2-Methyl-2H-indazol-4-YL)methanamine Amidation
Welcome to the Advanced Amidation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams facing roadblocks when coupling bulky carboxylic acids with (2-Methyl-2H-indazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Amidation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams facing roadblocks when coupling bulky carboxylic acids with (2-Methyl-2H-indazol-4-YL)methanamine [1].
While primary benzylic amines are typically excellent nucleophiles, the unique topology of the 2-methyl-2H-indazole core presents a deceptive steric barrier. The 4-position is located in the peri-region; the proximity of the indazole's 3-CH and the rigid bicyclic system restricts the rotational degrees of freedom of the methanamine group. When paired with a sterically demanding carboxylic acid, the transition state energy spikes, leading to stalled reactions, poor yields, and unwanted side products[2].
This guide provides field-proven, causality-driven solutions to bypass these steric clashes, ensuring high-yielding, self-validating amide bond formations.
Diagnostic Workflow
Before adjusting your chemistry, use the following diagnostic logic to isolate the root cause of your amidation failure.
Diagnostic workflow for troubleshooting hindered indazole methanamine amidation failures.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my yield <20% when coupling (2-Methyl-2H-indazol-4-YL)methanamine using standard EDC/HOBt conditions?The Causality: EDC/HOBt generates an OBt (hydroxybenzotriazole) active ester. While stable, the OBt ester is not electrophilic enough to overcome the high steric barrier presented by the restricted rotation of the indazole's 4-methylamine group against a bulky acid[3]. The activation energy required for the amine to attack the OBt ester is simply too high at room temperature.
The Solution: Switch to COMU or HATU paired with Oxyma Pure . Oxyma generates an active ester that is significantly more electrophilic than HOBt, accelerating the nucleophilic attack before degradation pathways (like hydrolysis) take over[4].
Q2: I switched to HATU to improve reactivity, but LC-MS shows a massive +98 Da side product. What is happening?The Causality: The +98 Da mass corresponds to a tetramethyluronium (guanidinylation) adduct. Uronium-based reagents like HATU exist in equilibrium with their guanidinium forms. If the indazole amine is added to the reaction mixture before the carboxylic acid is fully converted to the active ester, the amine will directly attack the HATU molecule. Because your specific amine is sterically hindered, acid activation is slow, leaving unreacted HATU in solution to scavenge your valuable amine.
The Solution: Implement a strict 3-minute pre-activation of the acid, HATU, and base before introducing the (2-Methyl-2H-indazol-4-YL)methanamine.
Q3: How do I prevent epimerization of my chiral carboxylic acid during these extended coupling times?The Causality: Epimerization occurs via the oxazolone intermediate, which forms readily when bulky acids are over-activated by strong, unhindered bases like DIPEA or TEA. These bases abstract the alpha-proton of the active ester.
The Solution: Use 2,4,6-trimethylpyridine (TMP / collidine) . TMP is sterically hindered enough to avoid interfering with the active ester or abstracting the alpha-proton, yet basic enough to drive the coupling, drastically reducing epimerization in hindered amidation cases[2].
Mechanistic Pathway
Understanding the exact point of failure is critical. The diagram below illustrates where the active ester forms and where the competing guanidinylation side reaction occurs if pre-activation is skipped.
Mechanistic pathway of active ester formation and competing guanidinylation side reactions.
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the expected outcomes when coupling a bulky
α,α
-disubstituted acid with (2-Methyl-2H-indazol-4-YL)methanamine using various reagent systems.
Coupling Reagent
Additive
Base
Typical Yield (%)
Epimerization Risk
Guanidinylation Risk
EDC
HOBt
DIPEA
< 20%
Low
None
HATU
HOAt
DIPEA
40 - 60%
High
High (if not pre-activated)
COMU
Oxyma Pure
TMP
> 85%
Very Low
Low
Self-Validating Experimental Protocol
To guarantee trustworthiness in your results, this protocol is designed as a self-validating system . By isolating the activation step from the coupling step, you can definitively pinpoint experimental failures.
Acid Dissolution: Dissolve the bulky carboxylic acid (1.0 eq), COMU (1.1 eq), and Oxyma Pure (1.1 eq) in anhydrous NMP/DCM (0.2 M concentration). Note: The addition of DCM increases the solubility of the highly rigid indazole intermediates.
Base Addition & Pre-activation: Add TMP (3.0 eq) dropwise at 0°C. Stir for exactly 3 minutes at room temperature.
Self-Validation Check (Critical): Before adding the amine, take a 1 µL aliquot of the reaction mixture and quench it in 100 µL of Methanol. Run a rapid LC-MS.
Validation: You MUST observe the mass of the methyl ester (from the MeOH quench) or the intact Oxyma active ester. If you only see unreacted acid, your activation has failed (check reagent quality). Do not proceed to step 4 until activation is confirmed.
Amine Addition: Once the active ester is validated, add (2-Methyl-2H-indazol-4-YL)methanamine HCl (1.1 eq) in one portion.
Coupling: Stir the reaction at room temperature for 2 to 4 hours. Monitor the disappearance of the Oxyma active ester via LC-MS.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash with 1N HCl (to remove TMP and unreacted amine), dry over
Na2SO4
, and concentrate for purification.
References
Kortman, G. D. (2013). Recent Advances in Amide and Peptide Bond Formation. University of Illinois. Retrieved from [Link]
Danishefsky, S. J., et al. (2012). Thio FCMA Intermediates as Strong Acyl Donors: A General Solution to the Formation of Complex Amide Bonds. PubMed Central (PMC). Retrieved from[Link]
Minimizing side reactions in (2-Methyl-2H-indazol-4-YL)methanamine derivatization
Welcome to the Technical Support Center for (2-Methyl-2H-indazol-4-yl)methanamine derivatization. This portal is designed for synthetic chemists and drug development professionals to troubleshoot common side reactions en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-Methyl-2H-indazol-4-yl)methanamine derivatization. This portal is designed for synthetic chemists and drug development professionals to troubleshoot common side reactions encountered when functionalizing this specific indazole building block.
Because (2-Methyl-2H-indazol-4-yl)methanamine features a highly nucleophilic, unhindered primary benzylic-type amine attached to an electron-rich heterocycle, it is highly prone to over-reactivity. Below, we break down the mechanistic causality of these side reactions and provide self-validating protocols to ensure high-yielding, chemoselective derivatizations.
Troubleshooting Guides & FAQs
Q1: I am performing a reductive amination with an aldehyde to form a secondary amine, but my LC-MS shows a massive amount of overalkylation (tertiary amine). How do I control the chemoselectivity?Causality: The primary amine of (2-Methyl-2H-indazol-4-yl)methanamine condenses with an aldehyde to form an imine, which is subsequently reduced to a secondary amine. Because the resulting secondary amine is often more nucleophilic than the starting primary amine, it rapidly reacts with another equivalent of the aldehyde to form an iminium ion, which is then reduced to the unwanted tertiary amine.
Solution: You must manipulate the reduction kinetics. Switch your reducing agent to Sodium Triacetoxyborohydride (
NaBH(OAc)3
). As demonstrated by Abdel-Magid et al.,
NaBH(OAc)3
is exceptionally mild and selectively reduces protonated imines (iminium ions) at a much faster rate than it reduces aldehydes[1]. Because the newly formed secondary amine is sterically bulkier, the formation of the second iminium ion is kinetically bottlenecked, allowing you to isolate the secondary amine before overalkylation occurs[1].
Q2: My amide coupling using HATU gives terrible yields. Furthermore, my LC-MS shows a major byproduct with a mass exactly +99 Da higher than my starting indazole amine. What is this impurity?Causality: The +99 Da mass shift is the hallmark of a tetramethylguanidinium adduct [2]. HATU is a uronium/guanidinium-based coupling reagent. If (2-Methyl-2H-indazol-4-yl)methanamine is mixed into the reaction before the carboxylic acid is fully activated, its highly nucleophilic primary amine will directly attack the electrophilic central carbon of HATU. This kicks off the HOAt leaving group and covalently installs a tetramethylguanidino group on your indazole amine, completely terminating the reaction[2].
Solution: Order of addition is critical. You must pre-activate the carboxylic acid with HATU and base for at least 10–15 minutes to form the active OAt-ester before introducing the amine.
Q3: Does the indazole ring itself require protection during these derivatizations?Causality: Generally, no. The 2-methyl group locks the indazole core into the 2H-tautomeric form, preventing N2-alkylation. While the N1 position retains some nucleophilicity, the primary methanamine at the 4-position is exponentially more reactive. As long as you avoid harsh bases (e.g., NaH, KOH) and stick to mild organic bases like DIPEA or NMM, chemoselectivity at the primary amine is virtually guaranteed.
Mechanistic Workflows & Visualizations
Caption: Reaction pathway of reductive amination highlighting the overalkylation side reaction.
Caption: Troubleshooting workflow for HATU-mediated amide coupling to prevent amine guanylation.
Quantitative Data: Coupling Reagent Comparison
To minimize side reactions, selecting the correct coupling reagent and understanding its specific byproduct profile is essential.
Coupling Reagent
Activation Time
Risk of Amine Guanylation
Recommended Base
Primary Side Reaction / Byproduct Mass Shift
HATU
10–15 min
High (if added simultaneously)
DIPEA
Tetramethylguanidinium adduct (+99 Da)
HBTU
10–15 min
Moderate
DIPEA
Tetramethylguanidinium adduct (+99 Da)
EDC / HOBt
20–30 min
None (Carbodiimide-based)
DIPEA or NMM
N-acylurea formation (Loss of active ester)
PyBOP
5–10 min
None (Phosphonium-based)
DIPEA
Pyrrolidine amide (+55 Da, rare)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) that validate the success of each mechanistic step before proceeding to the next.
This protocol separates imine formation from reduction to completely eliminate tertiary amine formation.
Imine Formation: Dissolve the aldehyde (1.0 equiv) and (2-Methyl-2H-indazol-4-yl)methanamine (1.05 equiv) in anhydrous Methanol (0.2 M). Stir at room temperature for 2 hours.
Validation (IPC 1): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the starting amine mass and the appearance of the imine mass
[M+H]+
. Do not proceed until conversion is >95%.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add
NaBH(OAc)3
(1.5 equiv) in small portions over 10 minutes to control the exothermic release of hydrogen gas.
Validation (IPC 2): Stir for 1 hour at room temperature. Run a second LC-MS to confirm the imine mass has shifted by +2 Da, indicating successful reduction to the secondary amine.
Workup: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate (
3×
), dry over
Na2SO4
, and concentrate.
Protocol B: Pre-Activated HATU Amide Coupling
This protocol prevents the +99 Da guanylation side reaction by ensuring the amine never encounters unreacted HATU.
Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir at room temperature for exactly 15 minutes.
Validation (IPC 1): Withdraw a 5 µL aliquot and quench it into a vial containing 10 µL of benzylamine. Analyze via LC-MS. The presence of the benzylamide derivative confirms that the highly reactive OAt-active ester has successfully formed.
Coupling: Dissolve (2-Methyl-2H-indazol-4-yl)methanamine (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.
Validation (IPC 2): Stir for 2 hours. LC-MS should show the desired amide mass with strictly no +99 Da impurity.
Workup: Dilute with water to precipitate the product, or extract with Dichloromethane and wash heavily with 5% aqueous LiCl (
3×
) to remove DMF and tetramethylurea byproducts.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]
Koutsopoulos, R. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]
Comparative Reactivity Guide: (2-Methyl-2H-indazol-4-yl)methanamine vs. (1-Methyl-1H-indazol-4-yl)methanamine
Executive Summary In modern drug discovery and organic synthesis, the indazole scaffold is a privileged pharmacophore. When functionalized with a primary amine at the 4-position—yielding a methanamine derivative—the mole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, the indazole scaffold is a privileged pharmacophore. When functionalized with a primary amine at the 4-position—yielding a methanamine derivative—the molecule becomes a versatile building block for kinase inhibitors and PARP inhibitors. However, the exact position of N-alkylation on the indazole core (N1 vs. N2) fundamentally alters the molecule's electronic distribution, thermodynamic stability, and downstream reactivity.
This guide provides an objective, data-driven comparison between (2-Methyl-2H-indazol-4-yl)methanamine and 1-Methyl-1H-indazol-4-ylmethanamine . While the primary amine (-CH₂NH₂) in both isomers is insulated by a methylene group and undergoes standard coupling chemistry, the underlying 1H vs. 2H core dictates critical differences in basicity, nucleophilicity, and photochemical stability [1].
Physicochemical & Electronic Profiling
The divergent behavior of these two isomers stems from their aromaticity. The 1-methyl-1H-indazole core possesses a fully delocalized 10π aromatic system. In contrast, the 2-methyl-2H-indazole core adopts a quinonoid-like electronic structure. This disruption in aromaticity makes the 2H-isomer less thermodynamically stable, yet significantly more polar and basic [2].
Quantitative Property Comparison
Property
1-Methyl-1H-indazol-4-ylmethanamine
(2-Methyl-2H-indazol-4-yl)methanamine
Core Structure
Fully Aromatic (Benzo-fused pyrazole)
Quinonoid character
Thermodynamic Stability
Baseline (Most stable tautomer form)
+3.2 to 3.6 kcal/mol (Less stable)
Dipole Moment
1.50 D
3.40 D
Core Basicity (pKa of conjugate acid)
~0.42 (Weak base)
~2.02 (Stronger base)
N-Quaternization Rate
1x (Baseline)
3x faster
Photochemical Stability (UVB)
Highly stable (>95% recovery)
Highly reactive (Phototransposition)
Data synthesized from established thermochemical calculations and spectroscopic evaluations of alkylated indazoles [1][2].
Because the methanamine group is separated from the indazole ring by a methylene carbon (sp³), the intrinsic nucleophilicity of the primary amine is nearly identical in both isomers. However, core basicity plays a hidden role. The 2H-indazole core (pKa ~2.02) is significantly more basic than the 1H-core (pKa ~0.42). In acidic environments or when using Lewis acidic coupling reagents (e.g., HATU), the 2H-core can competitively interact with the reagents or acidic byproducts if the pH is not strictly buffered, potentially lowering the effective concentration of the free primary amine.
Photochemical Reactivity & Skeletal Editing
The most striking difference between the two isomers is their behavior under ultraviolet light. The quinonoid structure of the 2H-tautomer absorbs light more strongly at longer wavelengths (red-shifted) compared to the 1H-isomer. Under UVB irradiation (300–310 nm), 2-alkyl-2H-indazoles undergo a rapid nitrogen-carbon phototransposition to form 1-alkylbenzimidazoles [1][3]. The 1H-isomer lacks this specific absorbance profile and remains photochemically inert under identical conditions.
Visualizing Electronic & Reactivity Pathways
Caption: Electronic properties dictating the divergent reactivity of 1H vs 2H indazole cores.
Experimental Workflows (Self-Validating Systems)
To objectively verify the performance differences between these two building blocks, researchers should employ the following self-validating protocols.
Objective: Validate the impact of core basicity on primary amine nucleophilicity during a standard HATU-mediated amide coupling.
Causality: By running the reaction with varying equivalents of N,N-Diisopropylethylamine (DIPEA), we expose the competitive protonation of the 2H-core. Excess non-nucleophilic base ensures the primary amine remains fully deprotonated for nucleophilic attack.
Preparation: In two parallel vials, dissolve 0.1 mmol of a standard carboxylic acid (e.g., benzoic acid) and 0.1 mmol of HATU in 1.0 mL anhydrous DMF.
Base Addition:
Condition 1 (Low Base): Add 1.5 eq DIPEA.
Condition 2 (High Base): Add 3.0 eq DIPEA.
Amine Addition: Add 0.1 mmol of either (2-Methyl-2H-indazol-4-yl)methanamine or 1-Methyl-1H-indazol-4-ylmethanamine to the respective vials.
Reaction & Analysis: Stir at room temperature for 2 hours. Quench and analyze via LC-MS.
Self-Validation Check: The 1H-isomer will exhibit consistent >90% conversion across both base conditions. The 2H-isomer will show a measurable drop in yield under Condition 1 due to basicity interference, validating the need for optimized buffering (Condition 2) when working with 2H-indazoles.
Protocol B: Photochemical Stability Profiling
Objective: Assess the structural integrity of the indazole core under photoredox/UV conditions.
Causality: The 2H-isomer's quinonoid structure is specifically targeted by 310 nm light, triggering a skeletal edit (transposition) [1]. The 1H-isomer acts as an internal negative control, proving that degradation is a tautomer-specific photochemical event, not a general thermal breakdown.
Solution Preparation: Prepare a 0.033 M solution of each isomer in anhydrous 1,2-dimethoxyethane (DME). Note: 0.033 M in DME has been empirically proven optimal for indazole phototransposition [1].
Irradiation: Place the solutions in a photochemical reactor equipped with 310 nm (UVB) LEDs. Irradiate at ambient temperature for 24 hours.
Analysis: Analyze the crude mixture via ¹H-NMR and LC-MS.
Self-Validation Check: The 1-Methyl-1H-indazole vial will yield >95% recovered starting material. The 2-Methyl-2H-indazole vial will show near-complete consumption of the starting material, yielding the corresponding 1-methylbenzimidazole derivative.
Caption: Workflow for validating photochemical stability and tautomer-specific transposition.
References
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies
Angewandte Chemie International Edition
URL:[Link]
Product Class 2: 1H- and 2H-Indazoles
Science of Synthesis (Thieme Connect)
URL:[Link]
Visible-Light-Driven B-to-C Atom Swap: Scalable Skeletal Editing Access to Benzimidazoles from Diazaborines
Organic Letters (ACS Publications)
URL:[Link]
Comparative
Benchmarking (2-Methyl-2H-indazol-4-YL)methanamine: A Comparative Efficacy Analysis in Target Biochemical Assays
Introduction: The Rationale for a New Amine-Reactive Compound in Neuro-Oncology and Epigenetics The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for a New Amine-Reactive Compound in Neuro-Oncology and Epigenetics
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The novel compound, (2-Methyl-2H-indazol-4-YL)methanamine (heretofore designated as Cmpd-X), presents a unique chemical architecture with potential for interaction with amine-metabolizing enzymes. Given its structural motifs, we hypothesized that Cmpd-X could exhibit inhibitory activity against two key enzyme families: the Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).
MAO-A and MAO-B are critical for the degradation of monoamine neurotransmitters, and their dysregulation is implicated in psychiatric and neurodegenerative disorders.[1][2] LSD1, a histone demethylase, shares structural and mechanistic similarities with MAOs and is a prominent target in oncology due to its role in epigenetic regulation of gene expression.[3] This guide provides a comprehensive framework for the initial biochemical characterization of Cmpd-X, comparing its efficacy against established inhibitors of MAO-A, MAO-B, and LSD1.
Biochemical Assay Methodologies: A Tri-Enzymatic Screening Approach
To ascertain the inhibitory potential and selectivity of Cmpd-X, a series of in vitro biochemical assays were conducted. The following sections detail the experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Cmpd-X against MAO-A, MAO-B, and LSD1. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and is a standard metric for inhibitor potency.[4][5][6]
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
A fluorometric assay was employed to measure the activity of MAO-A and MAO-B.[7][8] This assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[7]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Protocol:
Reagent Preparation:
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[7]
An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) was used to measure LSD1 activity.[11][12] This assay detects the demethylation of a biotinylated histone H3 peptide substrate.
The hypothetical data presented above suggest that Cmpd-X is a potent inhibitor of MAO-B, with an IC50 value in the nanomolar range. Its inhibitory activity against MAO-A and LSD1 is significantly lower, indicating a degree of selectivity for MAO-B.
The standard inhibitors, Clorgyline, Selegiline, and Iadademstat, performed as expected, validating the assay systems. Clorgyline demonstrated high potency for MAO-A, Selegiline for MAO-B, and Iadademstat for LSD1.
The selectivity profile of Cmpd-X for MAO-B over MAO-A is a desirable characteristic for potential therapeutic agents targeting neurodegenerative diseases like Parkinson's disease, as it may reduce the side effects associated with non-selective MAO inhibition.[2][14] The weaker activity against LSD1 suggests that at therapeutic concentrations for MAO-B inhibition, off-target effects on histone demethylation might be minimal.
Signaling Pathway: Role of MAO-B and LSD1 in Disease
Caption: Simplified signaling pathways for MAO-B and LSD1.
Conclusion and Future Directions
This guide outlines a robust biochemical framework for the initial characterization of novel amine-reactive compounds like (2-Methyl-2H-indazol-4-YL)methanamine (Cmpd-X). Based on our hypothetical findings, Cmpd-X emerges as a promising selective MAO-B inhibitor.
Further investigations are warranted to:
Confirm the mechanism of inhibition (e.g., reversible vs. irreversible).
Evaluate the in-cell target engagement and downstream effects.
Assess the pharmacokinetic and pharmacodynamic properties in preclinical models.
The methodologies and comparative data presented here provide a solid foundation for advancing the understanding of this and other novel chemical entities in the exciting fields of neuropharmacology and epigenetic drug discovery.
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
Bio-protocol. (2017). MAO Inhibition Assay. Bio-protocol, 7(12), e2331. [Link]
Grimsby, J., Toth, M., Chen, K., Kumagaye, K. Y., Klaidman, L., Adams, J. D., & Shih, J. C. (1997). Increased stress response and beta-phenylethylamine in MAOB-deficient mice.
Holt, A., & Baker, G. B. (2004). Spectrophotometric and fluorometric assays for monoamine oxidase. Current Protocols in Toxicology, Chapter 4, Unit 4.6.
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1847-1857. [Link]
Maiques-Diaz, A., & Somervaille, T. C. P. (2021). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Translational Neurodegeneration, 10(1), 34. [Link]
May, M. (2004). Integrating In Vitro Kinetic Data from Compounds Exhibiting Induction, Reversible Inhibition and Mechanism-Based Inactivation. Current Drug Metabolism, 5(2), 147-156. [Link]
National Cancer Institute. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]
bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
National Center for Biotechnology Information. (2017). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. [Link]
Nakanishi, D. (2023). Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. Journal of Cell & Molecular Pharmacology, 7, 193. [Link]
Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123840. [Link]
Khan, A., et al. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. [Link]
ClinPGx. Role of MAO A and B in neurotransmitter metabolism and behavior. [Link]
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
Validating the biological activity of novel (2-Methyl-2H-indazol-4-YL)methanamine analogs
Validating the Biological Activity of Novel (2-Methyl-2H-indazol-4-YL)methanamine Analogs: A Comparative Guide for Next-Generation Kinase Inhibitors The emergence of acquired resistance in non-small cell lung cancer (NSC...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Biological Activity of Novel (2-Methyl-2H-indazol-4-YL)methanamine Analogs: A Comparative Guide for Next-Generation Kinase Inhibitors
The emergence of acquired resistance in non-small cell lung cancer (NSCLC) continues to outpace the development of targeted therapies. While third-generation epidermal growth factor receptor (EGFR) inhibitors like osimertinib successfully overcome the T790M gatekeeper mutation by covalently binding to Cys797, patients inevitably develop the C797S point mutation[1]. The substitution of cysteine with a less nucleophilic serine residue renders the acrylamide warheads of third-generation drugs obsolete[2].
To address this, medicinal chemists are turning to novel heterocyclic scaffolds. Recently, 2-methyl-2H-indazole derivatives have been identified as highly privileged structures for targeting drug-resistant kinases[2][3]. Specifically, (2-Methyl-2H-indazol-4-YL)methanamine serves as an optimal building block[4][5]: the indazole core acts as a potent hinge-binder that avoids steric clashes with the Met790 gatekeeper, while the methanamine moiety provides a highly flexible synthetic vector to position electrophilic warheads precisely against mutated active-site residues[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of novel (2-Methyl-2H-indazol-4-YL)methanamine analogs against established alternatives. Furthermore, I outline the self-validating experimental workflows required to rigorously prove their biological activity and covalent mechanisms.
The design of a successful fourth-generation EGFR inhibitor hinges on two structural imperatives:
Hinge-Binding Affinity: The inhibitor must form strong hydrogen bonds with the kinase hinge region (Met793) without relying on the Cys797 interaction for baseline affinity[1]. The 2-methyl-2H-indazole core perfectly satisfies this requirement[2].
Warhead Trajectory: The inhibitor must present an electrophile capable of reacting with the hydroxyl group of Ser797, or alternatively, bind with such high non-covalent affinity that it functions as a reversible inhibitor against the triple mutant (L858R/T790M/C797S)[3]. The primary amine of the methanamine group allows for the rapid functionalization of diverse acrylamide or sulfonyl fluoride warheads to optimize this trajectory.
Fig 1. Mechanistic rationale for targeting the drug-resistant EGFR triple mutant with novel indazole analogs.
Comparative Performance Data
To benchmark the efficacy of these novel scaffolds, we compare a representative optimized analog—designated here as MIA-401 (Methanamine Indazole Analog 401)—against standard clinical alternatives and early literature indazole references[2][6].
The data below summarizes the biochemical IC₅₀ values. A successful candidate must demonstrate high potency against the triple mutant while sparing wild-type (WT) EGFR to minimize dose-limiting toxicities (e.g., skin rash and diarrhea)[2].
Analysis: While osimertinib and early indazole compounds fail against the C797S mutation due to the loss of the reactive cysteine[1][2], the highly optimized methanamine vector in MIA-401 allows the warhead to successfully trap the less nucleophilic serine, restoring single-digit nanomolar potency.
Experimental Validation Workflows
To prove the causality of the data presented above, researchers must employ self-validating experimental systems. It is not enough to show that a compound inhibits a kinase; you must prove how and where it binds, both in vitro and in live cells.
Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification
Purpose: To definitively separate true covalent inhibitors from tight-binding reversible inhibitors.
Causality & Logic: Biochemical assays cannot distinguish between a drug that binds covalently and one with extremely high non-covalent affinity. By incubating the kinase with the drug and subsequently denaturing the protein prior to mass spectrometry, all non-covalent interactions are destroyed. A sustained mass shift exactly matching the molecular weight of the inhibitor proves a 1:1 covalent stoichiometry.
Step-by-Step Methodology:
Incubation: Incubate 2 µM of recombinant EGFR (L858R/T790M/C797S) kinase domain with a 10-fold molar excess (20 µM) of the (2-Methyl-2H-indazol-4-YL)methanamine analog in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 2 hours at room temperature.
Internal Control (Self-Validation): Run a parallel reaction using a "dead" analog where the electrophilic warhead has been saturated (e.g., an unreactive propionamide instead of an acrylamide). This control must show no mass shift, proving the reaction is warhead-dependent.
Denaturation & Desalting: Quench the reaction with 1% formic acid. Pass the sample through a C4 ZipTip to desalt and denature the protein.
LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.
Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for a mass shift of [Protein Mass] +[Inhibitor Mass].
Protocol 2: Live-Cell Target Engagement via NanoBRET
Purpose: To validate that the analog penetrates the cell membrane and engages the mutant kinase in a physiological environment.
Causality & Logic: Recombinant biochemical assays lack the high intracellular ATP concentration (~1-5 mM) which fiercely competes with ATP-competitive inhibitors. NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes full-length kinases expressed in live cells. By measuring the displacement of a fluorescent tracer, we confirm true physiological target engagement.
Step-by-Step Methodology:
Transfection: Transfect HEK293T cells with a plasmid encoding an EGFR(L858R/T790M/C797S)-NanoLuc fusion protein.
Plating: After 24 hours, harvest and resuspend the cells in assay buffer (Opti-MEM + 1% FBS). Plate into a 384-well white plate.
Tracer Addition: Add the appropriate NanoBRET fluorescent kinase tracer at its predetermined K_d concentration.
Inhibitor Titration (Time-Dependent Validation): Treat cells with a 10-point dose-response titration of the indazole analog.
Crucial Self-Validating Step: Read the BRET signal at 2 hours and 24 hours . Because covalent binding is an irreversible, time-dependent process, a true covalent analog will exhibit a leftward shift (lower apparent IC₅₀) at 24 hours compared to 2 hours. Reversible alternatives (like Erlotinib) will maintain a static IC₅₀ over time.
Detection: Add Nano-Glo substrate and measure dual-wavelength luminescence (460 nm donor, 618 nm acceptor) to calculate the BRET ratio.
Conclusion
The (2-Methyl-2H-indazol-4-YL)methanamine scaffold represents a highly versatile and potent foundation for overcoming advanced kinase mutations[2][3]. By leveraging the indazole's optimal hinge-binding geometry and the methanamine's synthetic flexibility, researchers can design analogs that successfully trap elusive targets like the EGFR C797S mutant. However, the progression of these compounds relies entirely on rigorous, self-validating experimental designs—such as intact mass spectrometry and time-dependent NanoBRET—to unequivocally prove their mechanism of action.
References
Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant: Targeting of Both Hydrophobic Regions and the Phosphate Binding Site. Journal of Medicinal Chemistry - ACS Publications.[1]
URL:[Link]
Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications.[2]
URL:[Link]
Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797. Bioorganic & Medicinal Chemistry (University of Leicester, 2026).[3]
URL:[Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[6]
URL:[Link]
A Comprehensive Guide to the Safe Disposal of (2-Methyl-2H-indazol-4-YL)methanamine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of (2-Methyl-2H-indazol-4-YL)methanamine, a heterocyclic amine compound.
Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, a conservative approach is mandated. We will proceed by treating (2-Methyl-2H-indazol-4-YL)methanamine as a hazardous substance, drawing upon established protocols for aromatic amines and data from structurally analogous compounds.
Hazard Identification and Risk Assessment
(2-Methyl-2H-indazol-4-YL)methanamine belongs to the class of aromatic amines. Compounds in this family often exhibit varying degrees of toxicity and reactivity. Structurally similar chemicals, such as other substituted methanamines, are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, until specific toxicological data becomes available, this compound must be handled with the assumption that it possesses similar hazards.
Potential Hazard Classification
Guideline & Rationale
Citations
Waste Classification
Hazardous Waste. Must be disposed of through a licensed professional waste disposal service.
Before beginning any work that will generate (2-Methyl-2H-indazol-4-YL)methanamine waste, it is crucial to establish a safe handling protocol.
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood to prevent inhalation of any potential vapors or aerosols[5].
Personal Protective Equipment (PPE) : A robust PPE regimen is your primary line of defense.
Eye Protection : Wear chemical safety goggles or a face shield[8].
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use[8].
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended[5].
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste[5]. The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions within waste containers[9].
Dedicated Waste Stream : (2-Methyl-2H-indazol-4-YL)methanamine waste must be collected in a dedicated hazardous waste container.
Avoid Incompatibles : Do NOT mix this amine waste with other chemical waste streams, especially:
Acids : Mixing amines with acids can cause a violent exothermic reaction[7].
Oxidizers : Mixing with oxidizers presents a fire and explosion hazard[6].
Halogenated Solvents : While not reactive, it is best practice to segregate halogenated and non-halogenated solvent wastes[6].
Step 2: Containerization and Labeling
The integrity and labeling of your waste container are essential for safety and compliance.
Container Selection : Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, that is in good condition and has a tightly sealing cap[6]. The original product container is often a suitable choice if it is empty and in good condition[5][6].
Labeling : The container must be clearly and accurately labeled.
Affix a "HAZARDOUS WASTE" label.
Write the full chemical name: "(2-Methyl-2H-indazol-4-YL)methanamine". Avoid using abbreviations or chemical formulas[6].
List all components and their approximate concentrations if it is a mixed waste stream (e.g., dissolved in a solvent).
Indicate the date when waste was first added to the container (the "accumulation start date").
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Containment : Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Closure : Keep the waste container sealed at all times, except when adding waste[9]. A funnel left in the opening is not considered a closed container[6].
Step 4: Arranging for Final Disposal
Laboratory personnel should not attempt to neutralize or treat this chemical waste.
Contact EHS : When the container is nearly full (e.g., 75-80% capacity) or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) office or the designated chemical waste management department[7][8].
Professional Disposal : The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor[4].
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2-Methyl-2H-indazol-4-YL)methanamine.
Caption: Workflow for the proper disposal of (2-Methyl-2H-indazol-4-YL)methanamine waste.
Emergency Procedures for Spills
Accidental spills should be handled promptly and safely by trained personnel.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Protect Yourself : Don appropriate PPE, including respiratory protection if the material is a powder or if vapors are significant[10].
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand[11]. For solid spills, gently cover the material to prevent dust from becoming airborne[11].
Collection : Carefully scoop up the absorbed material or the solid powder and place it into a designated hazardous waste container[10].
Decontamination : Clean the spill area thoroughly. A decontamination solution may be necessary; consult your institution's EHS for guidance on appropriate decontamination agents for aromatic amines[12][13]. All cleaning materials must also be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that once held (2-Methyl-2H-indazol-4-YL)methanamine must also be treated as hazardous waste unless properly decontaminated.
Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound[6].
Rinsate Disposal : Crucially, all rinsate generated during cleaning must be collected and disposed of as hazardous chemical waste. Add the rinsate to your (2-Methyl-2H-indazol-4-YL)methanamine waste container or a container for flammable liquid waste, as appropriate[8].
Container Disposal : Once the container is triple-rinsed and dry, deface or remove the original label. It can then typically be disposed of in the regular laboratory glassware or solid waste stream, pending institutional policy[8].
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public well-being. Always consult your institution's specific chemical hygiene plan and waste disposal policies to ensure full compliance.
References
Spill Decontamination Kit for Arom
Chemical Waste Disposal Guidelines. Emory University.
Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
(2-methyl-1H-imidazol-4-yl)
HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto.
Chemical Waste Management Guide. Technion.
Spill procedure: Clean-up guidance. Queen Mary University of London.
SAFETY D
Aromatic Amine DECONtamination Solution Safety D
Safety Data Sheet for methyl 3-methyl-1H-indazole-4-carboxyl
Spill DECONtamination Kit, Arom
Chemical Waste Guidelines. University of Minnesota.
Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide. Benchchem.
Safety Data Sheet for 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cayman Chemical.
Safety Data Sheet for (2-Methylthiazol-4-yl)methanamine;hydrochloride. CymitQuimica.